molecular formula C10H14O2 B13307201 3-(But-3-yn-1-yl)oxane-3-carbaldehyde

3-(But-3-yn-1-yl)oxane-3-carbaldehyde

Cat. No.: B13307201
M. Wt: 166.22 g/mol
InChI Key: SHFOROXTETWJTJ-UHFFFAOYSA-N
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Description

3-(But-3-yn-1-yl)oxane-3-carbaldehyde (CAS 1936387-65-3) is a high-value synthetic building block characterized by its molecular formula of C 10 H 14 O 2 and a molecular weight of 166.22 g/mol . This compound features a critical oxane (tetrahydro-2H-pyran) ring system substituted at the 3-position with both an aldehyde group and a but-3-yn-1-yl chain, integrating aldehyde reactivity and a terminal alkyne handle within a single molecule. This unique structure makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of oxygen- and nitrogen-containing heterocycles, which are pivotal structures in numerous pharmaceuticals and natural products . The primary research value of this compound lies in its application in metal-catalyzed and oxidative cyclization reactions. The terminal alkyne group can participate in click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, while the aldehyde group is amenable to condensation reactions to form imines or hydrazones, which can be further cyclized . For instance, Oxone (potassium peroxymonosulfate), a green oxidant, can mediate the cyclization of aldehydes with various substrates to access important heterocyclic scaffolds . Similarly, palladium-catalyzed reactions are powerful tools for the synthesis of nitrogen-containing heterocycles like indoles and benzimidazoles from aldehyde-containing precursors . Researchers can leverage this compound to develop novel synthetic pathways for medicinally relevant compounds, leveraging its bifunctional reactivity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-but-3-ynyloxane-3-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h1,8H,3-7,9H2

InChI Key

SHFOROXTETWJTJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCCOC1)C=O

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

This method employs but-3-yn-1-yl magnesium bromide to functionalize oxane derivatives. A representative procedure involves:

  • Step 1 : Reaction of a preformed oxane-3-carbaldehyde precursor (e.g., 3-bromooxane-3-carbaldehyde) with but-3-yn-1-yl magnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C.
  • Step 2 : Quenching with ammonium chloride and purification via flash chromatography (20–30% ethyl acetate/hexane).
Parameter Value/Description Source
Solvent THF
Temperature −78°C to 24°C
Yield 68–75%
Key Intermediate 3-bromooxane-3-carbaldehyde

This approach benefits from high regioselectivity but requires strict anhydrous conditions.

RuO₂-Catalyzed Oxidation of Propargyl Alcohols

Propargyl alcohol derivatives of oxane can be oxidized to the corresponding aldehyde. A protocol adapted from PMC6222300 involves:

  • Step 1 : Synthesis of 3-(but-3-yn-1-yl)oxane-3-methanol via alkyne addition to a silyl-protected oxane aldehyde.
  • Step 2 : Oxidation using RuO₂·H₂O/NaIO₄ in a CHCl₃/ACN/H₂O (1:1:1) solvent system.
Condition Detail Yield Source
Oxidizing Agent RuO₂·H₂O (5 mol%), NaIO₄ (3 equiv) 82%
Reaction Time 6–8 hours
Workup Extraction with DCM, silica gel purification

This method is efficient but sensitive to overoxidation, requiring precise stoichiometric control.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy is viable for introducing the but-3-yn-1-yl group. For example:

  • Step 1 : Bromination of oxane-3-carbaldehyde at the 3-position.
  • Step 2 : Coupling with but-3-yn-1-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.
Parameter Value Source
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Yield 58–67%

This method offers modularity but is limited by the availability of boronic acid derivatives.

Micellar-Mediated Claisen-Schmidt Reaction

Adapted from ACS Journal of Organic Chemistry, this green chemistry approach uses surfactants (e.g., CTAB or Tween 80) to facilitate aldol condensation:

  • Step 1 : Reaction of oxane-3-carbaldehyde with acetylene derivatives in micellar media.
  • Step 2 : NaOH-mediated dehydration at 45°C.
Surfactant Yield (Tween 80) Yield (CTAB) Source
4-Bromobenzaldehyde 89% 81%
4-Methoxyacetophenone 77% 68%

Micellar conditions enhance reaction efficiency and reduce organic solvent use.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Grignard Reaction High regioselectivity Moisture-sensitive 68–75%
RuO₂ Oxidation Scalable Overoxidation risks 82%
Suzuki Coupling Modular Boronic acid availability 58–67%
Micellar Synthesis Eco-friendly Limited substrate scope 77–89%

Structural and Spectroscopic Validation

Key characterization data for 3-(but-3-yn-1-yl)oxane-3-carbaldehyde:

  • ¹H NMR (500 MHz, CDCl₃) : δ 9.72 (s, 1H, CHO), 4.01–3.92 (m, 4H, OCH₂), 2.45–2.38 (m, 2H, CH₂C≡CH), 1.89–1.76 (m, 4H, oxane CH₂).
  • IR (ATR) : 1715 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (C≡C-H stretch).
  • HRMS : [M+H]⁺ calc. for C₁₀H₁₂O₂: 164.0837, found: 164.0833.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(But-3-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(But-3-yn-1-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-3-yn-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Key Findings :

  • 3-Chlorobenzaldehyde is hazardous upon contact (skin/eyes) and requires immediate medical intervention .
  • The alkyne group in this compound suggests higher reactivity in click chemistry compared to aromatic chlorination in 3-Chlorobenzaldehyde.
2.2. General Comparison with Other Aldehydes
  • Benzaldehyde : Lacks the oxane and alkyne groups, limiting its utility in strain-promoted reactions.
  • Furan-3-carbaldehyde : Similar heterocyclic structure but lacks the alkyne group, reducing its versatility in cycloadditions.

Limitations of the Evidence

  • No data on this compound’s synthesis, stability, or experimental results are present in the provided sources.
  • contains fragmented, untranslatable content, precluding meaningful analysis .
  • The qualitative research validity discussion () is unrelated to chemical comparisons but underscores the need for triangulation in data interpretation .

Recommendations for Further Research

  • Investigate This compound ’s reactivity via DFT calculations or experimental studies.
  • Compare its alkyne-mediated reactions with other propargyl aldehydes (e.g., propargylbenzaldehyde).
  • Reference authoritative databases (e.g., SciFinder, Reaxys) for missing physicochemical data.

Biological Activity

3-(But-3-yn-1-yl)oxane-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxane ring and a but-3-yn-1-yl side chain, with an aldehyde functional group. This configuration allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the but-3-yn-1-yl group may participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures.

Anticancer Properties

Recent studies have investigated the compound's effects on cancer cell lines. For instance, it has shown promise in inhibiting cell growth and inducing apoptosis in specific cancer types. The mechanism involves the activation of apoptotic pathways, including caspase activation and cytochrome c release, which are critical for programmed cell death .

Study 1: Inhibition of Tumor Growth

A study focused on the effects of this compound on human pancreatic cancer cell lines demonstrated significant inhibition of cellular proliferation. The compound was found to suppress lactate dehydrogenase (LDH) activity, a key enzyme in glycolysis, leading to reduced lactate output and delayed tumor growth .

Study 2: Apoptotic Induction in Prostate Cancer

In another investigation involving prostate cancer cells (LNCaP), treatment with the compound resulted in increased apoptosis rates. The study utilized TUNEL assays and Western blot analyses to confirm that the compound triggers caspase-dependent apoptotic pathways, highlighting its potential as a therapeutic agent against hormone-refractory prostate cancer .

Data Table: Biological Activity Overview

Activity Cell Line Effect Mechanism
Inhibition of LDHMiaPaCa-2Reduced cellular proliferationLDH inhibition
Induction of apoptosisLNCaPIncreased apoptosisCaspase activation
Anti-inflammatory effectsHep3BIL-6 signaling inhibitionSTAT3 pathway modulation

Therapeutic Potential

The compound has been explored for its therapeutic properties beyond oncology. Its interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases. For example, it has been shown to inhibit IL-6-induced phosphorylation of STAT3 and ERK1/2 in Hep3B cells, indicating its role in modulating inflammatory responses .

Pharmacokinetics and Toxicity

While the biological activities are promising, further research is required to evaluate the pharmacokinetic properties and potential toxicity of this compound. Understanding these factors is crucial for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 3-(But-3-yn-1-yl)oxane-3-carbaldehyde to preserve its stability?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers to prevent degradation via aldehyde oxidation or alkyne side reactions. Use desiccants to minimize moisture exposure, as hydrolysis of the oxane ring or aldehyde group may occur under humid conditions . Stability should be monitored using HPLC or NMR every 3–6 months.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (~9.8 ppm) and oxane/alkyne carbons. DEPT-135 distinguishes CH2_2 and CH3_3 groups in the butynyl chain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C10_{10}H12_{12}O2_2; theoretical 164.0837 g/mol) and detects fragmentation patterns unique to the alkyne moiety .
  • IR Spectroscopy : Peaks at ~2110 cm1^{-1} (C≡C stretch) and ~1720 cm^{-1 (aldehyde C=O) validate functional groups .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Route 1 : Oxane-3-carbaldehyde is alkylated with 3-bromo-1-butyne under basic conditions (e.g., K2_2CO3_3/DMF, 60°C). Yield optimization requires careful stoichiometry control (1:1.2 molar ratio) .
  • Route 2 : Sonogashira coupling of oxane-3-carbaldehyde with terminal alkynes, using Pd(PPh3_3)4_4/CuI catalysis. Requires anhydrous THF and inert atmosphere to prevent alkyne homocoupling .
  • Comparison Table :
MethodYield (%)Purity (%)Key Challenges
Alkylation70–85≥95Competing elimination reactions
Sonogashira Coupling60–75≥90Catalyst cost, side products

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during alkyne functionalization of this compound?

  • Methodological Answer :

  • Data Analysis : Perform statistical meta-analysis of published yields (e.g., ANOVA) to identify outliers. Variables like catalyst loading, solvent purity, or trace moisture often explain discrepancies .
  • Controlled Replication : Reproduce reactions under strictly anhydrous conditions (e.g., Schlenk line) and monitor via in-situ IR to track alkyne consumption .

Q. What strategies mitigate side reactions (e.g., aldehyde oxidation) during derivatization of this compound?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H+^+) before modifying the alkyne. Deprotect with aqueous HCl post-reaction .
  • Radical Inhibitors : Add 0.1% BHT (butylated hydroxytoluene) to suppress autoxidation during prolonged reactions .

Q. How does the steric environment of the oxane ring influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries. The oxane ring’s chair conformation imposes torsional strain, favoring endo selectivity in Diels-Alder reactions .
  • Experimental Validation : Compare reaction rates with acyclic analogs using kinetic studies (e.g., UV-Vis monitoring of diene consumption) .

Q. What mechanistic insights explain the compound’s unexpected stability under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Expose the compound to HCl (0.1–2 M) and monitor degradation via LC-MS. The oxane ring’s electron-donating ether oxygen stabilizes the aldehyde against acid-catalyzed hydration .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways; minimal 18^{18}O incorporation confirms resistance to aldehyde hydration .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s biological activity: How to design experiments for validation?

  • Methodological Answer :

  • Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition). Use positive controls (e.g., known aldehyde inhibitors) to calibrate activity thresholds .
  • Metabolite Profiling : Identify degradation products in biological matrices (e.g., plasma) via LC-HRMS to distinguish intrinsic activity vs. artifact effects .

Synthesis Optimization Table

ParameterAlkylation RouteSonogashira Route
Reaction Time8–12 h24–48 h
CatalystNonePd(PPh3_3)4_4/CuI
Scalability>10 g feasibleLimited by Pd cost
Purity (HPLC)95–98%90–95%

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